2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of a thiazole ring, a chlorophenyl group, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Isoindole-Dione Structure: The isoindole-dione structure is typically formed through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole-dione structure, potentially converting them to alcohols.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the isoindole-dione structure.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, which can be useful in studying biochemical pathways and developing new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-indole-1,3(2H)-dione: Similar structure but with an indole ring instead of an isoindole-dione.
2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-pyrrole-1,3(2H)-dione: Similar structure but with a pyrrole ring.
Uniqueness
The uniqueness of 2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C19H13ClN2O2S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H13ClN2O2S/c20-13-7-5-12(6-8-13)16-11-25-17(21-16)9-10-22-18(23)14-3-1-2-4-15(14)19(22)24/h1-8,11H,9-10H2 |
InChI Key |
RGWBPPQWAYSONK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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